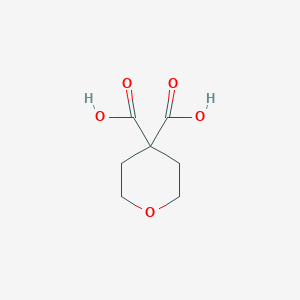

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

Overview

Description

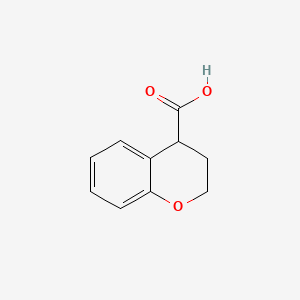

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (DHPDC) is a naturally occurring molecule found in a variety of plants. It is a cyclic organic compound that is a member of the pyran family. The molecule has a five-membered ring structure with two hydrogens and two carboxylic acid groups. DHPDC has been studied extensively for its potential applications in various scientific and industrial fields.

Scientific Research Applications

Structural Analysis and Quantum-Chemical Calculations

The molecular and crystal structures of dihydro-2H-pyran derivatives have been extensively studied through techniques such as X-ray diffraction and quantum-chemical analysis. For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was elucidated using single-crystal X-ray diffraction, revealing that the molecule exists in the form of the endo isomer. Quantum-chemical calculations corroborated these findings, providing insights into the molecular properties of these compounds (Kovalskyi et al., 2011).

Cytotoxicity and Anticancer Potential

Research on pyran derivatives, including those structurally related to dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, has demonstrated their potential in anticancer applications. Compounds isolated from natural sources, such as the fungus Phellinus igniarius, showed selective cytotoxicity against human lung and liver cancer cell lines. These findings highlight the role of pyran derivatives in the development of new anticancer agents (Mo et al., 2004).

Synthetic Applications

Dihydro-2H-pyran derivatives serve as key intermediates in organic synthesis, enabling the construction of complex molecules. The reaction of 3,4‐dihydro‐2H‐pyran with oxalyl chloride, for instance, leads to a variety of products, including keto esters and novel bicyclic compounds. These reactions have implications for synthesizing materials and chemicals with specialized functions (Schmidt et al., 2010).

Medicinal Chemistry and Drug Design

The structural diversity and reactivity of dihydro-2H-pyran derivatives make them valuable scaffolds in medicinal chemistry. Their incorporation into drug molecules can lead to enhanced biological activity and therapeutic potential. For example, novel synthesis approaches for 3,4-diacyl-2H-pyran-2-ones have been developed, showcasing the versatility of dihydro-2H-pyran derivatives in creating bioactive compounds (Kotali et al., 2016).

properties

IUPAC Name |

oxane-4,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHAPBJSVSVFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277022 | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

CAS RN |

5337-04-2 | |

| Record name | 5337-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)